5-Bromo-2-chloropyridine

Vue d'ensemble

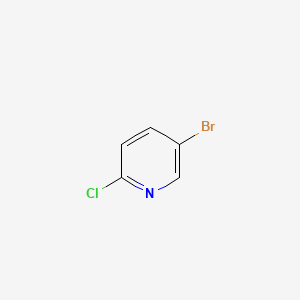

Description

5-Bromo-2-chloropyridine is an organic compound with the molecular formula C5H3BrClN. It is a halogenated pyridine derivative, characterized by the presence of both bromine and chlorine atoms attached to the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Bromo-2-chloropyridine can be synthesized through several methods. One common approach involves the halogenation of 2-chloropyridine. The process typically includes the following steps:

Bromination: 2-Chloropyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Halogen Exchange Reactions: It can undergo halogen exchange reactions to form other halogenated pyridines.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Anhydrous Potassium Fluoride: Used in halogen exchange reactions.

Amines: Used in substitution reactions.

Major Products Formed:

Amino-2-chloropyridine: Formed via palladium-catalyzed amination.

5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-chloropyridine is frequently utilized as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various medical conditions.

Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cells. For instance, compounds synthesized from this pyridine derivative have been evaluated for their effectiveness as inhibitors of cancer cell proliferation, showcasing promising results in preclinical studies .

Antidepressants and Antiemetics

Compounds derived from this compound have been investigated for their activity on serotonin receptors, particularly as potential antidepressants and antiemetics. A notable compound, AS-8112, derived from this pyridine derivative, has shown antagonistic activity at dopamine D2 and D3 receptors and serotonin 5-HT3 receptors, indicating its potential as a broad-spectrum antiemetic agent .

SGLT2 Inhibitors

This compound is also a key intermediate in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. The compound facilitates the production of various derivatives that can effectively inhibit glucose reabsorption in the kidneys, thereby lowering blood sugar levels .

Agrochemicals

In the field of agrochemicals, this compound serves as an important precursor for developing herbicides and pesticides. Its derivatives can enhance crop yield by providing protection against pests and diseases.

Herbicide Development

The synthesis of herbicidal compounds often involves modifications of this compound to achieve desired biological activity against specific weed species. Research indicates that certain derivatives possess selective herbicidal properties, making them valuable in agricultural applications .

Materials Science

Beyond its applications in pharmaceuticals and agrochemicals, this compound is also utilized in materials science.

Polymer Chemistry

This compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer chains can impart unique functionalities such as increased thermal stability or enhanced electrical conductivity .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

- AS-8112 Development : A study demonstrated the synthesis of AS-8112 from this compound, leading to its evaluation as an antiemetic agent with favorable pharmacological profiles .

- SGLT2 Inhibitor Synthesis : A scalable process was developed using this compound as a precursor for SGLT2 inhibitors, showcasing significant cost reductions while maintaining high yields during large-scale production .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chloropyridine depends on its specific application. In coupling reactions, it acts as a halogenated substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and application.

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-chloropyridine

- 5-Bromo-2-fluoropyridine

- 5-Amino-2-chloropyridine

- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine

Comparison: 5-Bromo-2-chloropyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 5-position. This makes it a valuable intermediate in the synthesis of various complex molecules .

Activité Biologique

5-Bromo-2-chloropyridine is a heterocyclic compound that has garnered attention in various fields of research due to its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.

This compound has the molecular formula C5H4BrClN and a molecular weight of approximately 195.45 g/mol. Its structure consists of a pyridine ring substituted with bromine and chlorine atoms, which contributes to its reactivity and biological interactions.

Pharmacological Applications

1. Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit potent antitumor activity. For instance, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were found to inhibit PI3Kα kinase with IC50 values of 1.08 μM and 2.69 μM, indicating their potential as anticancer agents . In vitro cytotoxicity assays revealed that these compounds also possess promising antitumor properties, with IC50 values suggesting effective inhibition of cancer cell proliferation.

2. Antimicrobial Properties

This compound and its derivatives have shown significant antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of certain derivatives against Pseudomonas aeruginosa, a common pathogen in clinical settings. The compound's ability to disrupt bacterial quorum sensing mechanisms was linked to its structural characteristics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in cancer progression and microbial metabolism. For example, the inhibition of PI3Kα is crucial for cancer cell survival, making it a target for therapeutic intervention .

- Receptor Interaction: Studies have shown that derivatives can interact with serotonin receptors, specifically 5-HT3 receptors, which are implicated in nausea and vomiting pathways. This interaction suggests potential use in antiemetic therapies .

Case Studies

Case Study 1: Synthesis and Evaluation

A comprehensive study on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine highlighted its effectiveness as an antiemetic agent through receptor antagonism . The synthesis involved multiple steps yielding high purity products suitable for biological testing.

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of this compound were tested against biofilm-forming strains of Pseudomonas aeruginosa. The results indicated a dose-dependent reduction in biofilm formation, underscoring the compound's potential in treating chronic infections associated with biofilms .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C5H4BrClN |

| Molecular Weight | 195.45 g/mol |

| Antitumor IC50 (PI3Kα) | 1.08 μM (R-isomer), 2.69 μM (S-isomer) |

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa |

| Mechanism | Enzyme inhibition, receptor antagonism |

Propriétés

IUPAC Name |

5-bromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAOEIWYQVXZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370293 | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-30-3 | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Bromo-2-chloropyridine useful in organic synthesis?

A: this compound is a versatile building block due to its differing reactivity towards substitution reactions. A palladium-Xantphos complex selectively catalyzes the amination of this compound with preference for the bromine position. This allows for the synthesis of 5-amino-2-chloropyridine in high yield and chemoselectivity []. This selectivity is key for the controlled introduction of different substituents onto the pyridine ring.

Q2: Can you elaborate on the applications of sequential reactions involving this compound?

A: The differing reactivity of the halogens in this compound enables sequential transformations. For example, palladium-catalyzed direct arylation followed by Suzuki coupling allows for the installation of aryl groups at both the 2- and 5- positions. This strategy provides a simple and efficient route to diverse 2-arylpyridines, important ligands in coordination chemistry [].

Q3: Are there any insights into the structural features of this compound?

A: X-ray crystallography studies of methyl this compound-3-carboxylate, a derivative of this compound, reveal interesting structural features. The crystal structure shows two independent molecules in the asymmetric unit, characterized by relatively short intermolecular Br⋯O distances []. While this data is for a derivative, it suggests potential for halogen bonding interactions with this compound itself.

Q4: Has this compound been used in the synthesis of more complex molecules?

A: Yes, this compound serves as a starting material for synthesizing α-carboline derivatives like 3-aryl-9H-pyrido[2,3-b]indole-6-sulfonamides []. This synthesis involves a multistep procedure including nucleophilic aromatic substitution, cyclization, sulfonation, amidation, and a final Suzuki–Miyaura coupling utilizing the 3-bromo substituent installed earlier. This highlights the utility of this compound in building complex heterocyclic systems with potential biological relevance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.